2-Iodo-6-(trifluoromethyl)phenol
Overview
Description
Reactivity of Hypervalent Iodine Trifluoromethylation Reagent with Phenols
The study explores the reactivity of a hypervalent iodine electrophilic trifluoromethylation reagent with phenols, particularly focusing on the trifluoromethylation at the ortho- and para-positions of the aromatic core. The research demonstrates that in the absence of substitution at these positions, electrophilic substitution products like 2-trifluoromethyl-4-tert-butylphenol are obtained in moderate yield .
Synthesis and Characterization of Halogenated Phenols
While not directly related to 2-Iodo-6-(trifluoromethyl)phenol, the identification of 2,6-Dibromophenol as a cause of off-flavour in Australian crustacea provides insights into the synthesis and detection of halogenated phenols in biological systems. This study also discusses handling and processing procedures to mitigate the off-flavour caused by such compounds .
Development of a Recyclable Hypervalent Iodine(III) Reagent
The synthesis of a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions is presented. This reagent is shown to be effective for various reactions and can be recovered and reused, highlighting the potential for sustainable practices in chemical synthesis involving hypervalent iodine compounds .
Spectroscopic Studies on Phenol Derivatives
The spectroscopic characterization of 2,4,6-tris(dimethylaminomethyl) phenol is discussed, providing valuable information on the vibrational signatures, charge delocalization, and chemical stability of phenol derivatives. This research contributes to the understanding of the molecular structure and properties of phenol compounds .
Synthesis and Computational Studies on a Fluorinated Phenoxy Compound
The synthesis of a fluorinated phenoxy compound is confirmed through various characterization techniques, and its molecular geometry is compared using different computational methods. The compound's reaction with sugar azide to form a triazole ring is also explored, indicating the potential for novel synthetic pathways and applications .
Mechanistic Approach to the Reaction of Phenols with Iodinating Agents
The study provides a mechanistic approach to the reactions of phenols with iodinating agents, focusing on the solvolysis of intermediary iodocyclohexadienones. This research offers insights into the reaction pathways and product yields, which are relevant for understanding the chemical behavior of iodinated phenols .
Reactions of Tris(trifluoromethyl)phenols with Various Elements
The reactions of 2,4,6-Tris(trifluoromethyl)phenols with compounds of main group and transition elements are investigated. The study includes the preparation of various phenoxides and the description of their single-crystal X-ray structures, contributing to the knowledge of the chemical properties and reactivity of trifluoromethylated phenols .
Scientific Research Applications
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Pharmaceutical Research
- Trifluoromethylphenol compounds are often used in the development of new drugs . The trifluoromethyl group is a common feature in many FDA-approved drugs . The unique properties of the fluorine atom can significantly affect the biological activities and physical properties of compounds, making them useful in drug discovery .
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Agrochemical Research
- Trifluoromethylphenol derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
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Veterinary Medicine
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Chemical Synthesis
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Material Science
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Functional Materials
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Organic Synthesis
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Pesticide Development
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Development of Functional Materials
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Electronics
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Catalysis
Safety And Hazards
properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHFOURDXWPNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435038 | |
Record name | 2-iodo-6-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-(trifluoromethyl)phenol | |
CAS RN |
149209-48-3 | |
Record name | 2-iodo-6-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.